molecular formula C28H30N2O8 B13644876 N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester

N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester

Cat. No.: B13644876
M. Wt: 522.5 g/mol
InChI Key: TUXJIYSGLYYEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is a derivative of L-glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. This compound is known for its high purity and efficiency in introducing glutamic acid residues into peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester
  • N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid
  • N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the reactive N-hydroxysuccinimide ester, which makes it highly efficient for peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butyl ester groups ensures selective protection and deprotection, allowing for precise control over the synthesis process .

Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJIYSGLYYEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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